Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Medicinal Chemistry Androgen Receptor Antagonists Prostate Cancer

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (CAS 113465-94-4) is a pyrazole-derived heterocyclic building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The compound features a 5-methyl-substituted pyrazole ring with an acetic acid methyl ester moiety at the 3-position, a specific substitution pattern that differentiates it from regioisomeric pyrazole acetates.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 113465-94-4
Cat. No. B049183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
CAS113465-94-4
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CC(=O)OC
InChIInChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9)
InChIKeyPZOBTOSWLVLRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (CAS 113465-94-4) for Research Procurement: Chemical Identity and Baseline Characteristics


Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (CAS 113465-94-4) is a pyrazole-derived heterocyclic building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. The compound features a 5-methyl-substituted pyrazole ring with an acetic acid methyl ester moiety at the 3-position, a specific substitution pattern that differentiates it from regioisomeric pyrazole acetates . This compound serves as a versatile synthetic intermediate, particularly in the preparation of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives explored as androgen receptor (AR) antagonists . The compound is commercially available from multiple suppliers with reported purities typically ranging from 95% to 97% [2].

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Why Generic Pyrazole Acetate Substitution Fails in Target Synthesis


Substituting methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate with structurally similar pyrazole acetates introduces substantial risk in synthetic workflows due to regioisomeric and substitution-pattern differences that fundamentally alter downstream biological activity. The 5-methyl substitution on the pyrazole ring and the acetate attachment at the 3-position are not interchangeable with isomers bearing methyl groups at alternative positions (e.g., 1-methyl or 4-methyl) or with the corresponding free carboxylic acid . In androgen receptor (AR) antagonist programs, derivatives built from this specific scaffold have demonstrated potent anti-proliferative activity against LNCaP cells (IC₅₀ = 17.8 μM), a result that cannot be extrapolated to analogs with different substitution patterns [1]. For applications requiring the precise pyrazole substitution geometry found in this compound—particularly in medicinal chemistry campaigns targeting AR or mGlu5 receptors—generic substitution with uncharacterized pyrazole acetate analogs creates uncontrolled variables that compromise SAR interpretation and experimental reproducibility .

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Product-Specific Quantitative Evidence for Procurement Decision-Making


Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Downstream AR Antagonist Potency in LNCaP Prostate Cancer Cells

Derivatives synthesized from methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, specifically 2-(5-methyl-1H-pyrazol-1-yl)acetamide analogs, demonstrate potent anti-proliferative activity against androgen-sensitive LNCaP prostate cancer cells. The lead compound from this series exhibited an IC₅₀ value of 17.8 μM in LNCaP cell viability assays [1]. While this represents downstream derivative activity rather than intrinsic compound activity, it establishes the scaffold's utility in generating biologically active AR antagonists. This performance compares favorably to the clinical AR antagonist bicalutamide, against which certain pyrazole-derived analogs have demonstrated superior potency in the same LNCaP cellular model .

Medicinal Chemistry Androgen Receptor Antagonists Prostate Cancer

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Purity Specifications Across Commercial Suppliers

Commercial availability data indicates that methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is supplied at purities of 95% to 97% across multiple vendors . One supplier offers the compound at 97% purity with pricing of $160 for 250 mg, $410 for 1 g, and $1,435 for 5 g . Another supplier lists 95% purity material [1]. The compound is characterized as a liquid at ambient temperature with a molecular weight of 154.17 g/mol [2].

Chemical Procurement Purity Analysis Synthetic Intermediate

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Substitution Pattern Differentiation from Regioisomeric Analogs

The 5-methyl substitution on the pyrazole ring and acetate attachment at the 3-position distinguishes methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate (MW = 154.17) from regioisomeric analogs. The 1-methyl isomer (CAS 863032-28-4, MW = 154.17) shares identical molecular weight but differs in substitution geometry . The corresponding free carboxylic acid (CAS 41669-06-1, MW = 140.14) has a lower molecular weight and different reactivity profile . Ethyl ester analogs (CAS 934172-62-0, MW = 168.19) introduce additional steric bulk and altered lipophilicity [1]. These structural distinctions are consequential: the specific substitution pattern of 5-methylpyrazole derivatives confers distinct biological properties compared to analogs with alternative methyl group positioning .

Structure-Activity Relationship Regioisomer Differentiation Scaffold Selection

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: US Patent Documentation as AR Antagonist Intermediate

US Patent US-8853207-B2 ("Heterocyclic pyrazole compounds, method for preparing the same and use thereof") explicitly documents the use of pyrazole derivatives including methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate as intermediates in the synthesis of heterocyclic compounds with therapeutic applications . The patent describes these compounds in the context of AR antagonist development. Additionally, an earlier patent application (US 08523729, "Intermediates For Pyrazolyl Acetic Acid Derivatives") filed in 1995 documents the compound class for similar synthetic purposes [1]. This patent documentation provides validated synthetic routes and establishes the compound's recognized role in medicinal chemistry programs.

Intellectual Property Androgen Receptor Patent Literature

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Recommended Research and Procurement Application Scenarios


Androgen Receptor Antagonist Medicinal Chemistry Programs

This compound is optimally deployed as a starting scaffold for synthesizing 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives with demonstrated anti-proliferative activity against androgen-sensitive LNCaP prostate cancer cells (IC₅₀ = 17.8 μM) [1]. The scaffold enables systematic SAR exploration around the pyrazole core for AR antagonist development. Procurement is justified for laboratories actively pursuing AR-targeted therapies, as downstream derivatives have shown superior potency to bicalutamide in comparative LNCaP assays .

Synthesis of mGlu5 Receptor Negative Allosteric Modulators (NAMs)

Pyrazole amide derivatives, including those accessible from this scaffold, have been evaluated as mGlu5 receptor negative allosteric modulators in functional cell-based assays [1]. The 5-methylpyrazole substructure provides a privileged core for CNS-targeted NAM development, with SAR studies demonstrating the importance of pyrazole substitution patterns for modulating receptor activity and lipophilic efficiency (LipE) . Researchers developing novel mGlu5 NAMs for neuropsychiatric indications should consider this specific substitution pattern when designing synthetic routes.

Preparation of Pyrazolylacetic Acid Derivatives via Ester Hydrolysis

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate serves as a protected precursor to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid (CAS 41669-06-1, MW = 140.14), which can be liberated via standard ester hydrolysis conditions [1]. This approach allows researchers to access the free carboxylic acid while maintaining the integrity of the pyrazole substitution pattern, avoiding alternative synthetic routes that may introduce regioisomeric impurities. The methyl ester form offers advantages in purification and handling relative to the polar free acid .

Academic and Industrial Heterocyclic Chemistry Building Block Procurement

For laboratories requiring a well-characterized, commercially available 5-methylpyrazole-3-acetate building block, this compound offers established supply chain reliability with documented purity specifications (95-97%) across multiple vendors [1]. Its defined physicochemical properties (MW = 154.17 g/mol, TPSA = 55Ų, XLogP3 = 0.4) [2] and MDL registry number (MFCD16620653) facilitate integration into compound management systems and computational screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.